tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic organic compound that features a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of 3-chloro-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the pyrrolo[2,3-b]pyridine core, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyrrolo[2,3-b]pyridine core .
Scientific Research Applications
Chemistry: tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of inhibitors or modulators of specific biological targets .
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the function of these targets and thereby exerting its effects .
Comparison with Similar Compounds
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Similar in structure but with a bromine atom instead of chlorine.
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Contains additional halogen substitutions on the pyridine ring.
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: Features an iodine atom and a trifluoromethyl group.
Uniqueness: tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C12H13ClN2O2 |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
tert-butyl 3-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3 |
InChI Key |
JEDBJKSWGSCLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)Cl |
Origin of Product |
United States |
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